molecular formula C32H25F2N3O5S B4542151 2-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4542151
M. Wt: 601.6 g/mol
InChI Key: VPPBUDMZYRVYAW-JFLMPSFJSA-N
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Description

This molecule belongs to the family of thiazolo[3,2-a]pyrimidines, a class of compounds known for their diverse biological activities and chemical properties. The core structure of thiazolo[3,2-a]pyrimidines allows for various modifications, leading to compounds with significant pharmacological potential and interesting chemical behaviors.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines typically involves the alkylation of tetrahydropyrimidine derivatives, followed by cyclization and further substitution reactions to introduce various functional groups (Haiza et al., 2000). For compounds similar to the one , reactions in boiling toluene and subsequent structural confirmation through NMR spectroscopy and X-ray crystallography are common procedures (Kulakov et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines is characterized by a thiazole ring fused with a pyrimidine ring. Structural modifications, especially at the thiazolo and pyrimidine rings, significantly influence the molecular conformation and intermolecular interactions, as revealed by crystallographic studies (Nagarajaiah & Begum, 2014).

Chemical Reactions and Properties

Thiazolo[3,2-a]pyrimidines undergo various chemical reactions, including alkylation, cyclization, and substitution, to yield derivatives with diverse biological and chemical properties. These reactions facilitate the introduction of different functional groups, enabling the exploration of novel pharmacological activities (Dhiman et al., 2015).

Physical Properties Analysis

The physical properties of thiazolo[3,2-a]pyrimidines, including melting points, solubility, and crystalline structure, are closely related to their molecular structures. Modifications at various positions can lead to significant changes in these properties, affecting their chemical stability and reactivity (Liu et al., 2016).

Chemical Properties Analysis

Thiazolo[3,2-a]pyrimidines exhibit a range of chemical behaviors based on their functional groups. These compounds can act as intermediates in the synthesis of more complex molecules, demonstrating various biological activities, including antimicrobial and anti-inflammatory properties (Gein et al., 2015). Their reactivity is influenced by the nature of substituents on the thiazolo and pyrimidine rings.

properties

IUPAC Name

(2E)-2-[[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25F2N3O5S/c1-17-6-4-5-7-24(17)36-30(38)28-19(3)35-32-37(29(28)26-12-8-18(2)41-26)31(39)27(43-32)15-21-10-11-22(42-21)16-40-25-13-9-20(33)14-23(25)34/h4-15,29H,16H2,1-3H3,(H,36,38)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPBUDMZYRVYAW-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)C(=CC5=CC=C(O5)COC6=C(C=C(C=C6)F)F)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)/C(=C\C5=CC=C(O5)COC6=C(C=C(C=C6)F)F)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
2-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
2-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
2-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
2-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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